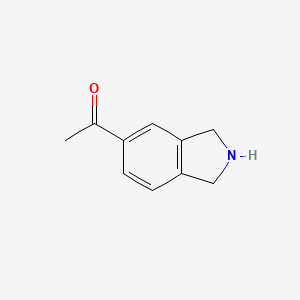

1-(Isoindolin-5-yl)ethanone

Description

Contextual Overview of Isoindoline (B1297411) Scaffolds in Heterocyclic Chemistry

Isoindoline is a heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered, nitrogen-containing pyrrolidine (B122466) ring. mdpi.comwikipedia.org This structural motif, an isomer of the more common indoline, holds a special place in heterocyclic chemistry due to its presence in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals. mdpi.combeilstein-journals.org The isoindoline core is a cornerstone for many active pharmaceutical ingredients, and its derivatives are known to exhibit diverse medicinal and biological properties. mdpi.com

The significance of the isoindoline scaffold is highlighted by its incorporation into numerous commercial drugs. mdpi.com These compounds span a range of therapeutic applications, including treatments for hypertension, certain cancers like multiple myeloma, and inflammation. mdpi.comacs.org The versatility of the isoindoline ring system allows for extensive chemical modification, enabling the development of targeted therapeutic agents. mdpi.com Isoindolinones, a class of derivatives featuring a carbonyl group on the five-membered ring, are particularly prominent in medicinal chemistry, showing activities such as antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net The inherent chemical properties and biological relevance of the isoindoline framework continue to make it a fascinating and important scaffold for research and development in organic and medicinal chemistry. beilstein-journals.orgresearchgate.net

Academic Relevance and Research Focus on 1-(Isoindolin-5-yl)ethanone

Within the broader family of isoindoline derivatives, this compound has emerged as a compound of significant academic interest. It is an organic compound that features the core isoindoline structure linked to an ethanone (B97240) (acetyl) group at the 5-position of the benzene ring. This compound serves as a valuable intermediate in synthetic organic chemistry, with its dual reactivity enabling further chemical functionalization. The nitrogen atom in the pyrrolidine ring and the ketone's electrophilic carbonyl group provide sites for various chemical transformations.

The primary focus of research on this compound revolves around its potential as a lead compound in drug discovery. Studies have indicated that derivatives of this molecule exhibit a range of biological activities. For instance, research has explored the potential anticancer properties of its derivatives, with some showing inhibitory effects against specific cancer cell lines. Furthermore, structural analogs have been investigated for antimicrobial effects and for their potential as urease inhibitors, which could be relevant for treating conditions associated with H. pylori infections. The academic interest lies in systematically modifying the this compound structure to explore and optimize these biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 905274-46-6 |

| Systematic Name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone |

| SMILES Notation | CC(C1=CC2=C(CNC2)C=C1)=O |

| MDL Number | MFCD12924435 |

| Hydrochloride CAS | 1909348-59-9 bldpharm.com |

| Hydrochloride MW | 197.66 g/mol bldpharm.com |

Historical Development and Evolution of Isoindoline Synthesis Methodologies

The synthesis of the isoindoline scaffold has evolved significantly over the years, with chemists developing increasingly sophisticated and efficient methods. Historically, the synthesis of isoindoles and their saturated isoindoline counterparts was less developed compared to their indole (B1671886) isomers. beilstein-journals.org Early methods often involved multi-step sequences that were not always broadly applicable.

In recent decades, a diverse array of synthetic strategies has been established. One prominent modern approach involves transition metal-catalyzed reactions. For example, palladium-catalyzed domino Heck-aza-Michael reactions have been developed to construct C1-substituted isoindolines in high yields. rsc.org This process involves an initial intermolecular Heck reaction followed by an intramolecular aza-Michael addition to form the heterocyclic ring. rsc.org Rhodium-catalyzed cascade reactions have also been employed to create complex molecules containing the 1H-isoindole motif, which can then be reduced to the corresponding isoindoline. acs.orgchim.it

Other significant strategies include cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with quinones provides a route to isoindoline derivatives, a method that has also been adapted for chiral synthesis. wikipedia.org Similarly, 1,3-dipolar cycloadditions have proven effective, such as the reaction between an in-situ generated azomethinylide and a benzoquinone to produce the isoindole skeleton. beilstein-journals.orgnih.gov

More recent innovations include the use of electrochemical methods for the synthesis and diversification of isoindolinone-based scaffolds. nih.gov Additionally, practical, one-pot methods have been developed, for instance, by reacting substituted methyl 2-(halomethyl)benzoates with amines under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net These varied and evolving synthetic methodologies underscore the continued importance of the isoindoline scaffold in chemical research.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indoline |

| Isoindoline |

| Isoindolinone |

| 1H-Isoindole |

| Benzoquinone |

| Methyl 2-(halomethyl)benzoate |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-isoindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAHTIICBWYMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727837 | |

| Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-46-6 | |

| Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isoindolin 5 Yl Ethanone and Its Analogues

Direct Synthetic Routes to the 1-(Isoindolin-5-yl)ethanone Core

Direct synthetic strategies focus on constructing the isoindoline (B1297411) or isoindolinone ring system in a convergent manner, often employing multicomponent or cascade reactions to build molecular complexity rapidly.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comnih.gov These reactions are highly atom-economical and efficient, making them attractive for generating libraries of structurally diverse compounds. mdpi.comnih.gov

One notable MCR approach involves a solid-phase synthesis where a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react in one pot to produce 3-substituted isoindolinones. nih.govresearchgate.net The use of microwave irradiation can optimize this process, leading to good-to-excellent yields. researchgate.net The Ugi four-component reaction, a cornerstone of MCR chemistry, has also been adapted for isoindolinone synthesis. researchgate.net For instance, a domino dicyclization strategy using (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amines, and carboxylic acids can construct 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones in a single step without additional additives. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, another three-component process, is utilized to synthesize the imidazo[1,2-a]pyridine ring, which can then be further elaborated to create imidazopyridine-fused isoquinolinones. beilstein-journals.org

These MCR strategies offer a modular and efficient pathway to diverse isoindoline and isoindolinone derivatives, which are valuable for developing new therapeutic agents. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach avoids the need for isolating intermediates, thereby increasing efficiency and reducing waste.

Base-promoted cascade reactions provide a metal-free pathway to isoindolin-1-ones. acs.orgacs.orgfigshare.com A common strategy involves the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. acs.orgacs.org This process is typically initiated by a cheap and environmentally benign base such as potassium carbonate (K₂CO₃). acs.orgacs.org The sequence involves several elemental steps combined in a single pot:

Activation of the pronucleophile via deprotonation. acs.org

Nucleophilic addition to the carbonyl group. acs.org

Intramolecular cyclization onto the cyano group. nih.gov

A Dimroth-type rearrangement to form the final isoindolinone scaffold. acs.orgnih.gov

This methodology allows for the synthesis of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones, starting from readily available materials under mild conditions. acs.orgacs.org

| Starting Materials | Base | Key Transformation Steps | Product Type | Reference |

|---|---|---|---|---|

| 2-Acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes | K₂CO₃ or KOtBu | Deprotonation, Nucleophilic Addition, Ring Closure, Dimroth Rearrangement | 3,3-Dialkylated Isoindolin-1-ones | acs.orgnih.gov |

| 2-Formylbenzonitriles and ((chloromethyl)sulfonyl)benzenes | K₂CO₃ | Cascade followed by β-elimination of HCl | (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | acs.org |

Cyclization and annulation reactions are fundamental strategies for constructing the bicyclic isoindoline framework. These methods involve the formation of one or more rings from an acyclic precursor.

Cycloaddition reactions offer a powerful means to assemble the isoindoline core. researchgate.net For example, iridium(III)-catalyzed [2+2+2] cycloadditions of diynes and alkynes provide a convenient route to fused arenes, including isoindolines. researchgate.net This method is notable for not requiring extra ligands or reductants. organic-chemistry.org Intramolecular [3+2] cycloaddition of azides or azomethine ylides are other established routes. researchgate.net

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also prevalent. One such method involves the reaction of o-chloromethyl-aryllithiums with cyclic imines, which are generated in situ from the corresponding lithiated amines. nih.gov This approach facilitates the construction of various polycyclic isoindolines in a single operation, accommodating different ring sizes and substituents on the aryl ring. nih.gov Additionally, a base-promoted cascade reaction leading to cis-1,3-disubstituted isoindolines has been reported as a convenient and efficient method. researchgate.net

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Iridium(III) or Dirhodium complexes | Diynes and Alkynes | Forms fused arene systems; ligand-free. | researchgate.netorganic-chemistry.org |

| α-C–H/N–H Annulation | n-BuLi | o-Chloromethyl-arylbromides and Cyclic Amines | Forms polycyclic isoindolines in a single step. | nih.gov |

| Intramolecular [3+2] Cycloaddition | - | Azides or Azomethine ylides | Established route to the isoindoline core. | researchgate.net |

Metal-Catalyzed Approaches in the Assembly of this compound Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing efficient and selective methods for bond formation. Palladium and copper are among the most versatile metals used for constructing the isoindoline and isoindolinone skeletons.

Palladium catalysts are widely employed for their ability to mediate a variety of coupling and C-H functionalization reactions. Several palladium-catalyzed strategies have been developed for the synthesis of isoindolines and isoindolinones.

Heck-Type and Domino Reactions: The intramolecular Mizoroki-Heck reaction is a classic method for forming heterocycles. thieme-connect.com An "amino-Heck" variation involves the oxidative addition of oxime derivatives to a palladium(0) complex, generating an alkylideneaminopalladium(II) species that undergoes intramolecular cyclization. thieme-connect.com This has been applied to the synthesis of isoindole derivatives from (2-alkynyl)phenylketone oximes. thieme-connect.com Asymmetric tandem aza-Heck/Sonogashira coupling reactions have also been developed to produce chiral isoindolinones bearing a quaternary stereocenter with high enantioselectivity. organic-chemistry.org

C-H Activation and Carbonylation: Palladium-catalyzed C-H carbonylation of readily available primary benzylamines provides direct access to isoindolinone scaffolds. organic-chemistry.org This reaction can be performed under an atmospheric pressure of carbon monoxide (CO) or by using a CO surrogate like benzene-1,3,5-triyl triformate. organic-chemistry.org

Allylic C-H Amination: A highly efficient method for synthesizing enantioenriched isoindolines involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamine, which can achieve excellent yields and enantioselectivities (up to 98% ee). chinesechemsoc.org

Coupling Reactions: Isoindolines can be synthesized via the palladium-catalyzed coupling of N-(2-iodobenzyl) anilines with α,β-unsaturated N-tosylhydrazones, a method that tolerates a wide range of functional groups. rsc.org Additionally, the aminocarbonylation of o-halobenzoates with primary amines is an effective one-step approach to isoindole-1,3-diones (phthalimides). nih.gov

Copper catalysts offer a more economical and less toxic alternative to palladium for many transformations. They have been successfully applied to the synthesis of the isoindoline and isoindolinone cores through various mechanisms.

C-H Functionalization: An efficient approach to functionalized isoindolinones involves the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org Another strategy is the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides, catalyzed by Cu(OTf)₂. organic-chemistry.org This reaction yields N-arylsulfonyl-1-arylisoindolinones, which can be subsequently deprotected. organic-chemistry.org

Deformylative C-N Coupling: Copper(I) iodide catalyzes the deformylative C-N coupling of isoindolinone-3-ols with formamides, providing C(3)-amino substituted isoindolinones. ias.ac.in This method uses formamides as a synthetic equivalent of primary or secondary amines. ias.ac.in

Cascade Reactions: A one-pot cascade reaction for synthesizing alkyl 2H-isoindole-1-carboxylates is achieved through the copper-catalyzed reaction of substituted 2-halobenzaldehydes with glycine esters. thieme-connect.com This process is an adaptation of the Hartwig α-arylation reaction. thieme-connect.com

Intramolecular Coupling: An intramolecular, copper-catalyzed sp³-sp² coupling reaction between α-aminoboronate salts and 2-bromobenzoyl chlorides provides isoindolinones in very good yields under mild conditions. organic-chemistry.org

Functional Group Interconversions and Precursor Chemistry

The preparation of this compound relies heavily on the synthesis of appropriately substituted precursors where key functional groups are manipulated to facilitate the formation of the isoindoline heterocycle. The chemistry of these precursors is centered on creating the necessary carbon and nitrogen framework for subsequent cyclization.

One common strategy involves the use of precursors like o-phthalaldehyde or methyl 2-formylbenzoate. researchgate.netresearchgate.net These molecules contain carbonyl functionalities that can react with amines to initiate the formation of the heterocyclic ring. For instance, reductive amination of o-phthalaldehyde with a suitable amine in the presence of a reducing agent can yield the isoindoline core. The synthesis of isoindolinones, which are closely related analogues and potential precursors, can be achieved through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines. organic-chemistry.org

Another important class of precursors is derived from phthalimides. The phthalimide structure contains the pre-formed isoindole framework and can be reduced to the corresponding isoindoline. For example, the stepwise reduction of an N-alkylated phthalimide intermediate with a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) can effectively produce the isoindoline ring. mdpi.com This approach is valuable when the desired substituent on the nitrogen atom is incorporated early in the synthesis.

Benzylamine derivatives also serve as critical precursors. researchgate.net Traditional methods may involve a two-step synthesis featuring ortho-C-H alkenylation followed by a cyclization reaction catalyzed by an acid or a metal. researchgate.net More advanced, one-step procedures have been developed using palladium catalysis to achieve an ortho-C-H alkenylation-oxidative process followed by an intramolecular aminative cyclization. researchgate.net

The following table summarizes key precursor types and the functional group interconversions involved in forming the isoindoline scaffold.

| Precursor Type | Key Functional Groups | Transformation/Reaction | Reagents/Catalysts | Resulting Structure |

| 2-Carboxybenzaldehyde | Aldehyde, Carboxylic Acid | Reductive C-N Coupling, Intramolecular Amidation | Amines, H₂, Pt nanowires | N-Substituted Isoindolinone |

| Phthalimide Derivatives | Imide | Reduction | LiAlH₄ | N-Substituted Isoindoline |

| Benzylamine Derivatives | Amine, ortho-C-H bond | C-H Alkenylation, Intramolecular Aminative Cyclization | Acrylates, Pd(II), Ag(I), Cu(II) | Isoindoline Core |

| o-(1-Alkynyl)benzamides | Alkyne, Amide | Electrophilic Cyclization | ICl, I₂, NBS | Substituted Isoindolin-1-one (B1195906) |

This table illustrates common precursor strategies for the synthesis of the isoindoline ring system, a core component of this compound.

Furthermore, functional group interconversions are essential for introducing the acetyl group. If the isoindoline ring is synthesized first, a Friedel-Crafts acylation can be employed to add the acetyl group to the benzene (B151609) ring. The success of this reaction depends on the directing effects of the substituents already present. Conversely, the synthesis can start from a commercially available acetophenone derivative, such as 4-aminoacetophenone or 4-bromoacetophenone, where the acetyl group is already in place. Subsequent reactions then focus on constructing the fused pyrrolidine (B122466) ring.

Regioselective and Stereoselective Synthetic Considerations

Achieving the desired substitution pattern and stereochemistry is a critical aspect of synthesizing this compound and its chiral analogues.

Regioselectivity

Regioselectivity primarily concerns the placement of the acetyl group at the C-5 position of the isoindoline ring. There are two main strategies to control this:

Directed Acylation: If the isoindoline core is formed first, a subsequent electrophilic aromatic substitution, such as a Friedel-Crafts acylation, must be directed to the C-5 position. The nitrogen atom of the isoindoline ring is an ortho, para-director. However, under the acidic conditions of a Friedel-Crafts reaction, the nitrogen is protonated, becoming a deactivating, meta-directing group. Therefore, protecting the nitrogen with an appropriate group is often necessary to direct the incoming acetyl group to the desired para-position (C-5).

Use of Pre-substituted Precursors: A more common and often more reliable method is to start with a benzene ring that already has the desired substitution pattern. For example, starting with a 1,2,4-trisubstituted benzene derivative where the precursors to the fused ring are at positions 1 and 2, and the acetyl group (or a precursor) is at position 4, ensures the final product has the correct regiochemistry. Synthesis commencing with 4-bromo-1,2-dimethylbenzene, for instance, allows for the acetyl group to be introduced via methods like palladium-catalyzed coupling reactions or Grignard reagent formation followed by acetylation, while the methyl groups are functionalized to form the heterocyclic ring.

The following table outlines strategies for achieving regioselectivity in the synthesis of 5-substituted isoindolines.

| Strategy | Description | Key Considerations | Example Reaction |

| Directed Electrophilic Substitution | Introduction of the acetyl group onto a pre-formed isoindoline ring. | Requires N-protection to avoid meta-direction and deactivation of the ring. Directing effect of the protected amine group favors ortho and para substitution. | Friedel-Crafts acylation of N-protected isoindoline. |

| Synthesis from Pre-substituted Aromatics | The synthesis starts with a benzene ring where the acetyl group (or its precursor) is already in the correct position relative to the groups that will form the heterocyclic ring. | This is generally the most effective method for ensuring the correct isomer is formed. The choice of starting material is crucial. | Cyclization of a derivative of 4-acetyl-phthalic acid or 3-amino-4-methylacetophenone. |

This table compares the primary approaches to controlling the position of substituents on the isoindoline aromatic ring.

Stereoselectivity

While this compound itself is achiral, the synthesis of its analogues with stereocenters at the C-1 or C-3 positions requires stereoselective methods.

Asymmetric synthesis of isoindoline derivatives has been achieved using various catalytic methods. For instance, transition metal-catalyzed reactions can be rendered stereoselective by using chiral ligands. researchgate.net Nickel(0)-catalyzed [2+2+2] cocyclization reactions have been used for the asymmetric synthesis of isoindoline and isoquinoline (B145761) derivatives. acs.org Similarly, copper(I)-catalyzed one-pot imination-alkynylation-aza-Michael sequences can produce 1,3-disubstituted isoindolines with high enantioselectivity and diastereoselectivity. researchgate.net

Electrophilic cyclization of o-(1-alkynyl)benzamides can also proceed with stereoselectivity to form isoindolin-1-ones, which are valuable intermediates. nih.govcapes.gov.br The stereochemical outcome of these reactions is influenced by the reaction conditions and the nature of the electrophile and substituents. Furthermore, synergistic palladium and Brønsted acid catalysis has been shown to enable the diastereoselective cyclization of chiral sulfinamides to yield chiral isoindolines. organic-chemistry.org These methods are crucial for producing specific stereoisomers of isoindoline-based compounds for various research applications.

Chemical Reactivity and Mechanistic Investigations of 1 Isoindolin 5 Yl Ethanone

Fundamental Reaction Pathways and Transformations

1-(Isoindolin-5-yl)ethanone can undergo several fundamental chemical reactions, including oxidation, reduction, and substitution, which target its distinct functional groups. The dual reactivity profile, featuring a nucleophilic nitrogen atom and an electrophilic carbonyl center, makes it a versatile intermediate in organic synthesis.

Oxidation and Reduction: The isoindoline (B1297411) ring can be oxidized to the corresponding isoindole, a reactive intermediate known for its participation in cycloaddition reactions. The secondary amine can also be oxidized under specific conditions. Conversely, the ketone of the ethanone (B97240) group can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride.

Reactions at the Nitrogen Atom: The nitrogen atom of the isoindoline ring is nucleophilic and can be functionalized through various reactions. Acylation, such as the introduction of a Boc protecting group (tert-butyloxycarbonyl), is a common transformation. Alkylation and sulfonylation reactions are also feasible, allowing for the introduction of diverse substituents at the N-2 position.

Reactions involving the Carbonyl Group: The acetyl group's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. This allows for a range of transformations, including:

Addition Reactions: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols.

Condensation Reactions: Base-catalyzed aldol (B89426) condensation with other carbonyl compounds can occur at the alpha-carbon of the acetyl group.

A summary of these fundamental transformations is presented below.

Table 1: Summary of Fundamental Reaction Pathways

| Reaction Type | Reagent/Condition | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Oxidation | Nickel Peroxide | Isoindoline Ring | Isoindole Derivative |

| Reduction | Sodium Borohydride | Ketone Carbonyl | Secondary Alcohol |

| Acylation | Boc Anhydride | Isoindoline Nitrogen | N-Boc-1-(isoindolin-5-yl)ethanone |

Cycloaddition Reactions of Isoindoline Systems

The isoindoline skeleton is a precursor to the highly reactive isoindole system, which readily participates in cycloaddition reactions. nih.gov Isoindoles, which are 10π-electron aromatic systems, are often generated in situ from isoindolines via oxidation and immediately trapped, typically with a dienophile in a Diels-Alder reaction. ua.es

The Diels-Alder reaction, a [4π + 2π] cycloaddition, is one of the most characteristic reactions of isoindoles, serving as a powerful tool for constructing polycyclic nitrogen-containing frameworks. nih.govuniv.kiev.ua The isoindole acts as the diene component. The reaction is often stereospecific and can be performed intramolecularly, as demonstrated in the synthesis of complex tetrahydroisoindolines. nih.govacs.org For this compound, this would first require oxidation to the corresponding 5-acetylisoindole, which could then react with a dienophile like maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield a cycloadduct. ua.es

Beyond the Diels-Alder reaction, isoindole derivatives can participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. beilstein-journals.orgwikipedia.org In these reactions, related intermediates like azomethine ylides, generated from the isoindoline core, can react with dipolarophiles (e.g., alkenes or alkynes) to form five-membered rings. beilstein-journals.orgwikipedia.org This methodology provides access to diverse and complex heterocyclic systems. Gold-catalyzed cycloadditions have also been developed for related systems, showcasing the versatility of these scaffolds in modern synthetic chemistry. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by a balance between nucleophilic and electrophilic sites.

Nucleophilic Reactivity: The primary nucleophilic center is the nitrogen atom of the isoindoline ring. Its lone pair of electrons can participate in reactions with a wide range of electrophiles. This includes alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and Michael additions to α,β-unsaturated systems. This nucleophilicity is fundamental to many synthetic routes that build upon the isoindoline core.

Electrophilic Reactivity: The compound possesses two main electrophilic sites:

Carbonyl Carbon: The acetyl group's carbonyl carbon is highly electrophilic and is the primary site for attack by nucleophiles.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the existing substituents. The isoindoline ring is an activating group and is ortho, para-directing. However, the acetyl group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) would depend on the reaction conditions and the balance of these electronic effects.

Furthermore, related isoindolinone systems can be converted into highly electrophilic N-acyliminium ions, which readily react with various carbon nucleophiles. beilstein-journals.org

Investigations into Reaction Kinetics and Thermodynamic Control

Studies on complex isoindole systems have demonstrated that reaction pathways can be selectively guided by kinetic or thermodynamic control. univ.kiev.uauniv.kiev.uauniv.kiev.ua By manipulating reaction conditions such as temperature, solvent, and reaction time, different products can be favored.

A notable example is the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. univ.kiev.uaresearchgate.net This reaction can proceed via two different pathways depending on the reaction conditions, yielding distinct products.

Kinetic Control: Under milder conditions (methanol, room temperature, 1 week), the reaction favors the formation of the kinetic product. This pathway involves the opening of the isoindole fragment followed by a rearrangement. researchgate.net

Thermodynamic Control: Under harsher conditions (refluxing isopropanol, 4 hours), the system has enough energy to overcome a higher activation barrier, leading to the more stable thermodynamic product. univ.kiev.uaresearchgate.net

This demonstrates that the final product in reactions involving the isoindole scaffold is not always the most stable one, and careful control of reaction parameters can be used to selectively synthesize desired isomers or adducts. acs.org

Table 2: Kinetic vs. Thermodynamic Control in the Reaction of an Isoindole Derivative with N-Phenylmaleimide

| Control Type | Solvent | Temperature | Time | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Kinetic | Methanol | Room Temp. | 1 week | Compound 1 & Compound 2 | 27% & 68% | researchgate.net |

Rearrangement Processes Involving the Isoindoline Skeleton

The isoindoline framework is susceptible to various skeletal rearrangement reactions, often leading to the formation of other important heterocyclic structures. These transformations typically require specific reagents or conditions to initiate the rearrangement cascade.

One significant example is a stereospecific ring-expanding skeletal rearrangement of isoindolines to tetrahydroisoquinolines. clockss.org This process is mediated by triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) and proceeds through the sequential formation and ring-opening of a labile aziridinium (B1262131) intermediate. The SN2 attack by a chloride ion on the aziridinium ring triggers the expansion and results in a highly substituted tetrahydroisoquinoline product. clockss.org

Other types of rearrangements have also been observed in modified isoindoline systems. These include:

A cation-catalyzed Wagner–Meerwein skeletal rearrangement in a complex octahydro-2,6a-epoxyoxireno[e]isoindole derivative. researchgate.net

A base-catalyzed semipinacol-type rearrangement, which has been proposed in the biosynthetic pathway of certain isoindole-containing natural products. nih.gov

These findings highlight the structural plasticity of the isoindoline skeleton, which can be harnessed to synthesize diverse and structurally complex alkaloid-like molecules.

Advanced Spectroscopic and Structural Elucidation of 1 Isoindolin 5 Yl Ethanone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentrsc.orgresearchgate.netresearchgate.netacs.orgresearchgate.netjocpr.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of 1-(isoindolin-5-yl)ethanone analogues, the ¹H NMR spectrum reveals characteristic signals for the aromatic, isoindoline (B1297411), and ethanone (B97240) protons. For instance, in a representative analogue, aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the isoindoline ring often present as distinct signals, with their chemical shifts and coupling patterns providing information about their substitution and conformation. The methyl protons of the ethanone group characteristically appear as a singlet in the upfield region (around δ 2.6 ppm). rsc.org

Table 1: Illustrative ¹H NMR Spectral Data for a this compound Analogue

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d | 1H | Aromatic CH |

| 7.65 | m | 1H | Aromatic CH |

| 7.53 | t | 1H | Aromatic CH |

| 4.75 | s | 2H | Isoindoline CH₂ |

| 2.61 | s | 3H | Acetyl CH₃ |

Note: Data is representative and may vary for specific analogues.

Carbon-¹³C NMR Spectroscopy

Complementing ¹H NMR, Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound and its derivatives, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the ethanone group (typically δ > 190 ppm), aromatic carbons (δ 120-150 ppm), and the aliphatic carbons of the isoindoline ring. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Analogue

| Chemical Shift (δ) ppm | Assignment |

| 192.9 | C=O (Ketone) |

| 144.9 | Aromatic C |

| 142.2 | Aromatic C |

| 139.3 | Aromatic C |

| 130.1 | Aromatic CH |

| 129.2 | Aromatic CH |

| 126.9 | Aromatic CH |

| 124.8 | Aromatic CH |

| 123.8 | Aromatic CH |

| 51.6 | Isoindoline CH₂ |

| 27.1 | Acetyl CH₃ |

Note: Data is representative and may vary for specific analogues.

Specialized NMR Techniques (e.g., COSY, HMBC)researchgate.netemerypharma.comlibretexts.orgcreative-biostructure.com

To establish unambiguous structural assignments, specialized 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgcreative-biostructure.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. libretexts.orgcreative-biostructure.com This is crucial for tracing the connectivity of protons within the isoindoline ring and the aromatic system. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy maps long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation between the methyl protons of the ethanone group and the carbonyl carbon, as well as to the adjacent aromatic carbon, would confirm the placement of the acetyl group. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studiesresearchgate.netnih.govhoriba.combruker.comnih.govmdpi.comspectroscopyonline.com

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. horiba.combruker.comspectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is highly effective for identifying functional groups. bruker.comspectroscopyonline.com In the spectrum of this compound analogues, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1670-1700 cm⁻¹. nih.govmdpi.com The N-H stretching vibration of the isoindoline ring, if present, would appear as a band in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique to FT-IR. horiba.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound analogues, Raman spectra can provide additional information about the aromatic ring and the carbon backbone.

Table 3: Typical Vibrational Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1670 - 1700 |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

Note: Frequencies are approximate and can be influenced by the specific molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)rsc.orgresearchgate.netjocpr.comsavemyexams.comnist.govmsu.edu

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu

Mass Spectrometry (MS) : In a typical mass spectrum of a this compound analogue, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways may involve the loss of the acetyl group or cleavage of the isoindoline ring.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of the molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.orgsavemyexams.com

X-ray Crystallography for Solid-State Structural Analysisjhu.eduresearchgate.neteurjchem.com

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. jhu.eduresearchgate.neteurjchem.com This technique determines the precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Computational Chemistry and Theoretical Studies on 1 Isoindolin 5 Yl Ethanone

Density Functional Theory (DFT) Applications for Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the molecular and electronic characteristics of organic compounds. nih.gov By approximating the electron density of a molecule, DFT methods can accurately predict a wide range of properties. For isoindoline (B1297411) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in correlating theoretical data with experimental findings. nih.govacs.orgmdpi.com

Geometric optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure. For related isoindoline structures, DFT optimization has been used to establish the foundational geometry before further analysis. acs.orgresearchgate.net

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an Infrared (IR) spectrum. nih.gov Theoretical vibrational spectra help in the assignment of experimental IR bands to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. acs.orgresearchgate.net For instance, in studies of isoindoline-1,3-diones, DFT calculations have been used to assign characteristic vibrational modes, including the prominent C=O stretching frequencies of the imide group. nih.govsemanticscholar.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N | 1.45 |

| C=O | 1.22 | |

| C-C (aromatic) | 1.39 | |

| Bond Angles (°) | C-N-C | 112.5 |

| N-C=O | 125.0 | |

| C-C-C (aromatic) | 120.0 |

DFT calculations are also highly effective for predicting Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for atoms like ¹H and ¹³C. mdpi.commodgraph.co.uk These theoretical shielding values can be converted into chemical shifts (δ) and compared directly with experimental NMR data, aiding in the definitive assignment of signals to specific atoms within the molecule. researchgate.netnih.gov Studies on various organic molecules have demonstrated a strong linear correlation between experimental and DFT-calculated chemical shifts, making it a reliable tool for structural verification. nih.govmdpi.com

| Atom | Theoretical ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) |

|---|---|---|

| C=O | 168.5 | - |

| C-aromatic | 122.0 - 135.0 | 7.80 - 8.00 |

| CH₂ | 45.2 | 4.50 |

| CH₃ (acetyl) | 25.8 | 2.60 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and reactive. espublisher.com DFT calculations provide the energies and spatial distributions of these orbitals, revealing which parts of the molecule are most likely to be involved in chemical reactions. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. For a compound like 1-(Isoindolin-5-yl)ethanone, MD can be used to explore its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. nih.gov In drug discovery research, MD simulations are often performed on ligand-protein complexes obtained from molecular docking to assess the stability of the binding pose and the persistence of key intermolecular interactions over time. nih.govnih.gov

Prediction of Reactivity and Stability Parameters

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. nih.govnih.gov These parameters, based on conceptual DFT, provide a quantitative measure of chemical behavior.

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

These descriptors help in comparing the reactivity of different molecules and predicting how they might behave in chemical reactions. A lower hardness (or higher softness) value generally signifies greater reactivity. researchgate.net

In Silico Screening and Molecular Docking for Mechanistic Insights

In silico techniques like molecular docking are widely used to predict how a small molecule (ligand) binds to the active site of a target protein. impactfactor.orgresearchgate.net This computational method scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking). nih.govnih.gov

For derivatives of this compound, molecular docking can provide mechanistic insights into their potential biological activity by identifying key amino acid residues involved in the binding. nih.govmdpi.com The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing. nih.gov This approach is a fundamental part of modern drug discovery, enabling the efficient screening of large compound libraries against specific biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation of this compound

Extensive literature searches did not yield specific Quantitative Structure-Activity Relationship (QSAR) models or computational chemistry studies focused exclusively on this compound. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This method is instrumental in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and elucidating the mechanism of action at a molecular level.

While direct QSAR studies on this compound are not publicly available, research on structurally related isoindoline derivatives has been conducted. These studies provide insights into how structural modifications within the isoindoline scaffold can influence biological activity, which may offer a theoretical framework for potential future investigations of this compound.

For instance, QSAR studies have been performed on a series of isoindolin-1-one (B1195906) derivatives. These analyses have helped in understanding the structural requirements for their inhibitory activity against specific biological targets. Typically, in such a study, a dataset of compounds with known biological activities is used to develop a QSAR model. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on this compound and its analogs would involve the synthesis of a series of derivatives with modifications at various positions of the isoindoline ring and the ethanone (B97240) side chain. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, computational methods would be used to generate a QSAR model.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Specific Descriptors | Potential Mechanistic Insight |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Role of electrostatic interactions and charge distribution in binding to the target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Importance of size and shape for fitting into the active site of the target. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Contribution of hydrophobic interactions to binding affinity. |

| Topological | Connectivity Indices, Wiener Index | Relationship between molecular connectivity and biological activity. |

The resulting QSAR model, often expressed as a mathematical equation, would help in identifying the key structural features that govern the biological activity. For example, the model might reveal that increasing the steric bulk at a certain position or modifying the electronic properties of the aromatic ring enhances the compound's potency. This information is invaluable for the rational design of new, more effective analogs and for understanding the underlying mechanism of action at a molecular level.

Without specific experimental data and dedicated computational studies on this compound, any discussion on its QSAR and mechanistic elucidation remains speculative. Future research in this area would be necessary to build reliable QSAR models and to fully understand the structure-activity relationships of this particular compound.

Derivatization and Functionalization Strategies of the 1 Isoindolin 5 Yl Ethanone Core

Chemical Modification at the Isoindoline (B1297411) Nitrogen Atom

The secondary amine of the isoindoline ring is a key site for derivatization, readily undergoing reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents.

N-Alkylation: The nitrogen atom of the isoindoline core can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates. The choice of base and solvent can influence the reaction's efficiency. For instance, stronger bases like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed for less reactive alkyl halides.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-(2-Methylisoindolin-5-yl)ethanone |

| Ethyl Bromide | NaH | THF | 1-(2-Ethylisoindolin-5-yl)ethanone |

| Benzyl Chloride | Et₃N | Dichloromethane | 1-(2-Benzylisoindolin-5-yl)ethanone |

N-Acylation: N-acylation introduces an acyl group onto the isoindoline nitrogen, forming an amide linkage. This is commonly achieved by reacting the parent compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are important for modifying the electronic properties of the isoindoline nitrogen, as the amide group withdraws electron density.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-(2-Acetylisoindolin-5-yl)ethanone |

| Benzoyl Chloride | Pyridine | Chloroform | 1-(2-Benzoylisoindolin-5-yl)ethanone |

| Acetic Anhydride | - | Acetic Acid | 1-(2-Acetylisoindolin-5-yl)ethanone |

N-Arylation: The introduction of an aryl group at the isoindoline nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst with a suitable ligand to couple the isoindoline with an aryl halide or triflate. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of aryl partners.

Introduction and Transformation of Substituents on the Aromatic Ring

The benzene (B151609) ring of the 1-(Isoindolin-5-yl)ethanone core is amenable to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the activating ortho-, para-directing amino group of the isoindoline ring and the deactivating meta-directing acetyl group. The interplay of these effects determines the position of the incoming electrophile.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation will depend on the reaction conditions and the relative directing strengths of the amino and acetyl groups. Generally, the activating amino group will direct the incoming electrophile to the ortho and para positions relative to it (positions 4 and 6), while the deactivating acetyl group will direct to the meta position (positions 4 and 6). Thus, positions 4 and 6 are doubly activated.

Nitration: Nitration of the aromatic ring introduces a nitro group, which can serve as a versatile handle for further functionalization, such as reduction to an amino group. Nitration is typically performed using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can lead to protonation of the isoindoline nitrogen, which would alter its directing effect. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity. For acetophenone, nitration primarily yields the meta-substituted product. chemicalbook.communi.cz In the case of this compound, the outcome will be a balance between the meta-directing effect of the acetyl group and the ortho-, para-directing effect of the amino group.

Functionalization of the Ethanone (B97240) Moiety

The ethanone side chain offers several avenues for chemical modification, including reduction of the carbonyl group, oxidation of the methyl group, and functionalization at the alpha-carbon.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and common choice for this transformation. For complete reduction to the corresponding ethyl group, harsher conditions such as the Wolff-Kishner or Clemmensen reduction can be employed.

Alpha-Functionalization: The alpha-carbon of the ethanone moiety can be functionalized through enolate chemistry. For example, alpha-halogenation can be achieved by treating the ketone with a halogenating agent under acidic or basic conditions. The resulting alpha-halo ketone is a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

| Reaction | Reagents | Product |

| Reduction to Alcohol | NaBH₄, Methanol | 1-(5-(1-Hydroxyethyl)isoindolin-1-yl)ethanone |

| Alpha-Bromination | Br₂, Acetic Acid | 1-(5-(2-Bromoacetyl)isoindolin-1-yl)ethanone |

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the Isoindoline Core

The this compound framework can serve as a building block for the construction of more complex polycyclic and fused-ring systems. These larger structures are of interest in medicinal chemistry and materials science.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For example, if a suitable functional group is introduced at the N-2 position or on the aromatic ring, it can be made to react with the ethanone moiety to form a new ring.

Another approach is the use of intermolecular reactions where the isoindoline core acts as one of the components in a multi-component reaction or a cycloaddition. For instance, the synthesis of isoindolo[2,1-a]quinolines has been achieved through intramolecular Friedel-Crafts reactions of isoindole-1-acetyl chlorides. jst.go.jptandfonline.com Similarly, pyrrolo[2,1-a]isoindoles can be synthesized via alkyne iminium ion cyclization. nih.gov These strategies allow for the construction of complex heterocyclic systems with the isoindoline core embedded within a larger framework.

Influence of Substituents on Molecular Conformation and Electronic Characteristics

The introduction of substituents at the various positions of the this compound core can significantly influence its molecular conformation and electronic properties.

Conformational Effects: The five-membered isoindoline ring is not planar and can adopt different envelope or twisted conformations. The nature and size of the substituent on the nitrogen atom can influence the preferred conformation of the ring and the orientation of the substituent itself (axial vs. equatorial). Sterically bulky substituents on the nitrogen or the aromatic ring can lead to significant conformational changes. researchgate.net

Electronic Effects: The electronic properties of the molecule are highly dependent on the nature of the substituents. Electron-donating groups (e.g., alkyl groups on the nitrogen) will increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., acyl groups on the nitrogen or nitro groups on the aromatic ring) will decrease the electron density. These changes in electronic distribution can be studied using computational methods and have a direct impact on the reactivity and spectroscopic properties of the molecule. Molecular docking studies on N-substituted isoindoline-1,3-dione derivatives have shown that the nature of the substituent influences the binding affinity to biological targets. mdpi.comnih.gov

Explorations of Biological Activity Mechanisms Pertaining to 1 Isoindolin 5 Yl Ethanone Derivatives

In Vitro Investigations of Cellular and Biochemical Interactions

In vitro studies provide a foundational understanding of how 1-(Isoindolin-5-yl)ethanone derivatives interact with biological systems at the cellular and molecular levels. These investigations are instrumental in elucidating their mechanisms of action.

Derivatives of the isoindoline (B1297411) core structure have demonstrated promising activity against Mycobacterium tuberculosis. Mechanistic studies suggest that these compounds may exert their antimycobacterial effects through the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. One of the key targets identified is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.

Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall integrity and ultimately, bacterial cell death. Molecular docking studies have been employed to understand the binding interactions between isoindoline-1,3-dione derivatives and the InhA active site. These studies suggest that the planar aromatic ring and hydrophobicity of the isoindoline-1,3-dione moiety play a crucial role in the interaction with the enzyme's active site.

The inhibitory activity of isoindoline derivatives extends to a range of enzymes implicated in various diseases.

InhA: As mentioned previously, isoindolinone-type compounds have been investigated as inhibitors of M. tuberculosis InhA. Structure-activity relationship (SAR) and molecular docking studies have been conducted to predict the possible interaction modes of these inhibitors with the enzyme.

Indoleamine 2,3-dioxygenase (IDO1): While extensive research exists on IDO1 inhibitors for cancer immunotherapy, specific studies detailing the inhibitory mechanisms of this compound derivatives against IDO1 are not extensively documented in the current scientific literature. However, related heterocyclic scaffolds, such as imidazoisoindoles, have been identified as potent IDO1 inhibitors. These compounds typically interact with the heme cofactor in the active site of the enzyme. Further investigation is required to determine if isoindolinone-based structures can be adapted to target this enzyme effectively.

Aldosterone (B195564) Synthase (CYP11B2): A series of 3-pyridyl isoindolin-1-one (B1195906) derivatives have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). nih.gov This enzyme is a key player in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases. The inhibitory mechanism involves the interaction of the isoindolin-1-one core with the enzyme's active site. Systematic SAR studies have revealed that specific structural features are critical for achieving high potency and selectivity against the closely related cortisol synthase (CYP11B1). nih.gov

The following table summarizes the inhibitory activity of selected 3-pyridyl isoindolin-1-one derivatives against CYP11B2.

| Compound | R1 | R2 | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |

| 1 | H | H | 150 | >10000 | >67 |

| 2 | Me | H | 25 | 8500 | 340 |

| 3 | H | Me | 5.8 | 1200 | 207 |

| 4 | Me | Me | 1.2 | 980 | 817 |

Data adapted from a study on potent and selective aldosterone synthase inhibitors. nih.gov

To comprehend the mechanism of action, it is essential to identify the direct molecular targets of this compound derivatives. Molecular modeling and docking studies have been instrumental in predicting and rationalizing the binding of isoindolinone-based compounds to the active sites of various enzymes. For instance, in the case of histone deacetylase (HDAC) inhibitors with an isoindolinone skeleton, molecular docking has been used to understand the high potency of these compounds. mdpi.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.

More advanced techniques, such as the use of DNA-encoded libraries (DEL), have led to the discovery of novel isoindolinone inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair. researchgate.net These studies allow for the screening of vast chemical libraries to identify compounds that bind to a specific protein target.

Beyond direct enzyme inhibition, derivatives of this compound can modulate various cellular signaling pathways. For example, certain isoindoline-dione derivatives have been shown to exert neuroprotective effects by modulating the NRF2 signaling pathway. nih.govfrontiersin.org In cellular models of oxidative stress, these compounds were found to increase the expression of NRF2 and its downstream antioxidant genes, thereby protecting neuronal cells from damage. nih.govfrontiersin.org

In the context of cancer, 3-methyleneisoindolinone derivatives have been demonstrated to induce intracellular oxidative stress, disrupt the mitochondrial membrane potential, and trigger apoptosis in head and neck squamous cell carcinoma cells. researchgate.net These findings suggest that such compounds can modulate cellular redox homeostasis and cell death pathways.

The table below outlines the observed effects of certain isoindolinone derivatives on cellular pathways.

| Derivative Class | Cell Line | Observed Cellular Effects | Modulated Pathway |

| Isoindoline-diones | SH-SY5Y (neuroblastoma) | Increased cell viability under oxidative stress, reduced ROS | NRF2 signaling pathway |

| 3-Methyleneisoindolinones | CAL 27 (tongue squamous carcinoma) | Generation of intracellular oxidative stress, disruption of mitochondrial membrane potential, induction of apoptosis | Oxidative stress and apoptosis pathways |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoindoline derivatives, SAR studies have provided valuable insights into the structural requirements for various biological effects.

In the context of antimycobacterial activity, the nature of the substituent at the N-2 position of the isoindoline-1,3-dione ring has been shown to be critical for activity. For instance, the introduction of certain heterocyclic moieties at this position can significantly enhance the inhibitory potency against M. tuberculosis.

For the inhibition of aldosterone synthase, a systematic SAR study of 3-pyridyl isoindolin-1-ones revealed that substitutions on both the pyridine (B92270) ring and the isoindolinone core significantly impact potency and selectivity. nih.gov For example, the presence of a methyl group at specific positions on the pyridine ring was found to enhance inhibitory activity against CYP11B2 while maintaining selectivity over CYP11B1. nih.gov

Rational Design Principles for Mechanistic Probes

The knowledge gained from mechanistic and SAR studies can be applied to the rational design of chemical probes to further investigate biological pathways. A mechanistic probe is a molecule designed to interact with a specific target in a defined way, allowing for the interrogation of that target's function in a biological system.

Based on the isoindolinone scaffold, several strategies could be employed to design such probes:

Affinity-based probes: By incorporating a reactive group or a photoreactive moiety onto an isoindolinone derivative with known target affinity, it is possible to create probes that can covalently label their target protein. This allows for the identification and validation of drug targets.

Fluorescent probes: The isoindolinone scaffold can be functionalized with a fluorophore to create fluorescent probes. These probes can be used to visualize the localization of the compound within cells and to monitor its interaction with its target in real-time using techniques like fluorescence microscopy. The rational design of such probes would involve linking the isoindolinone core to a fluorescent reporter in a manner that does not disrupt its binding to the target of interest.

While the specific design of mechanistic probes based on the this compound scaffold is not yet widely reported, the principles of rational drug design, informed by existing SAR and target interaction data, provide a clear path forward for the development of such valuable research tools.

Applications and Future Research Directions in 1 Isoindolin 5 Yl Ethanone Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The isoindoline (B1297411) skeleton is a fundamental building block for constructing more complex, polycyclic molecules. nih.govpreprints.org The value of 1-(Isoindolin-5-yl)ethanone in this context lies in the synthetic versatility of both the isoindoline nitrogen and the aromatic ketone. The secondary amine of the isoindoline ring can undergo N-alkylation or N-arylation, while the ketone can participate in a wide range of reactions such as aldol (B89426) condensations, Knoevenagel reactions, and additions of organometallic reagents. researchgate.net

Multicomponent reactions (MCRs) represent an efficient strategy for rapidly building molecular complexity. For instance, Ugi four-component reactions (Ugi-4CR) have been used to create precursors that can be cyclized to form isoindolin-2-yl-acetamides. nih.govresearchgate.net A similar strategy could theoretically employ this compound or its derivatives. One study demonstrated a divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common MCR precursor, highlighting the flexibility of these synthetic routes. nih.gov

The table below summarizes the yields for the synthesis of various isoquinolin-2(1H)-yl-acetamide derivatives, showcasing the efficiency of modern synthetic methods in constructing complex heterocyclic systems from simpler building blocks.

| Product | Substituted Ethanone (B97240) | Yield (%) |

|---|---|---|

| 3a | Acetophenone | 79 |

| 3b | 4-Bromoacetophenone | 70 |

| 3c | 1-Phenyl-2-methyl-ethanone | 62 |

| 3d | 1-(4-Methoxyphenyl)ethanone | 65 |

| 3e | 1,2-Diphenyl-ethanone | 70 |

| 3h | Cyclohexanone | 90 |

Data sourced from a study on divergent synthesis of isoquinoline (B145761) and isoindoline derivatives. nih.gov

Potential in Material Science and Photophysical Applications (e.g., luminogens, solar cells)

Isoindole derivatives have attracted attention for their potential applications in solar energy and as fluorescent probes. researchgate.net The extended π-system of the isoindole core can be tuned through substitution to alter its electronic and photophysical properties. While the reduced isoindoline ring in this compound is not aromatic, it can serve as a precursor to fully aromatic isoindole systems or as a non-conjugated linker in more complex dyes.

The introduction of an acetyl group, as in this compound, provides a point for extending the π-conjugation of the molecule. For example, condensation reactions at the acetyl group could be used to attach other chromophores. The resulting extended π-systems could be investigated for applications as luminogens or as components in organic solar cells. Research on other heterocyclic systems has shown that extending conjugation is a key strategy for red-shifting absorption and emission spectra, a desirable characteristic for many photophysical applications. mdpi.com Studies on various heterocyclic compounds have explored their photophysical properties, providing a framework for how derivatives of this compound could be similarly investigated. researchgate.net

Methodological Advancements in Heterocyclic Compound Synthesis

The synthesis of the isoindoline core and its derivatives has been the subject of extensive research, leading to numerous methodological advancements. organic-chemistry.org Traditional methods often have limitations, prompting the development of more efficient, sustainable, and practical synthetic strategies. nih.gov

Recent advancements include:

Catalytic C-H Activation: Palladium and copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to isoindolinones without the need for pre-halogenated substrates. organic-chemistry.org

Domino Reactions: Methods have been developed based on domino reactions involving donor-acceptor cyclopropanes and various primary amines to construct the isoindoline ring system. bohrium.com

Sustainable Methods: Ultrasonic irradiation has been employed as a green chemistry approach to synthesize 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, offering high efficiency, excellent yields, and shorter reaction times. nih.gov

Multicomponent Reactions: As mentioned, MCRs followed by post-cyclization steps provide a powerful and diversity-oriented approach to complex isoindoline-containing scaffolds. nih.gov

These modern synthetic tools could be adapted for the large-scale and diverse synthesis of this compound and its derivatives, facilitating their broader investigation.

Emerging Research Avenues for Isoindoline Derivatives

The isoindoline scaffold is at the core of a wide range of biologically active molecules, and research continues to uncover new therapeutic applications. mdpi.commdpi.com These emerging avenues suggest potential research directions for novel derivatives synthesized from this compound.

Key emerging areas include:

Neuroprotection: Certain isoindoline-dione derivatives have been shown to protect neuronal-like cells from oxidative stress by reducing intracellular reactive oxygen species and upregulating antioxidant genes. tandfonline.comnih.govtandfonline.com

Enzyme Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, suggesting potential for glaucoma treatment. nih.gov Other studies have focused on developing isoindoline derivatives as inhibitors of dipeptidyl peptidase 8 (DPP8), which is involved in cancer and autoimmune diseases. tandfonline.com

Antimicrobial and Antidiabetic Agents: Quinoline- and isoindoline-integrated polycyclic compounds have been investigated as dual inhibitors of α-glycosidase and α-amylase for potential antidiabetic applications. mdpi.com Additionally, various isoindolin-1-one (B1195906) derivatives have shown moderate antibacterial activity. researchgate.net

The table below presents inhibition data for novel isoindolinone derivatives against two human carbonic anhydrase isoforms, illustrating the potential of this scaffold in drug discovery.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| 2a | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2b | 87.08 ± 35.21 | 160.34 ± 46.59 |

| 2c | 25.46 ± 11.23 | 23.08 ± 7.91 |

| 2d | 21.03 ± 8.01 | 16.14 ± 4.86 |

| 2e | 33.32 ± 15.11 | 37.54 ± 14.66 |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |

| AAZ (Standard) | 20.89 ± 1.728 | 18.16 ± 0.882 |

Data sourced from a study on the synthesis and carbonic anhydrase inhibition profiles of novel isoindolinones. nih.gov

Challenges and Opportunities in the Synthesis and Exploration of Novel Isoindoline Scaffolds

Despite significant progress, challenges remain in the synthesis and exploration of isoindoline scaffolds. Key challenges include achieving regioselectivity in the functionalization of the benzene (B151609) ring, developing stereoselective syntheses for chiral isoindolines, and ensuring the scalability and environmental sustainability of synthetic routes. nih.govnih.gov Overcoming these hurdles often requires the development of novel catalytic systems or reaction pathways. organic-chemistry.org

However, these challenges are coupled with immense opportunities. The exploration of skeletal remodeling of readily available feedstocks, such as pyridines, has opened new pathways to structurally complex isoindoline polycycles that were previously difficult to access. rsc.org The continued development of diversity-oriented synthesis strategies will enable the rapid generation of large libraries of isoindoline derivatives for biological screening. mdpi.com The versatility of the isoindoline scaffold ensures its continued relevance in the search for new therapeutic agents against a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net The potential for creating novel functional materials also represents a significant and underexplored opportunity for this class of compounds. researchgate.net

Q & A

Q. Advanced

- X-ray charge density analysis : Resolves intramolecular interactions (e.g., hydrogen bonding) and π-delocalization effects, as demonstrated for similar ethanone derivatives .

- Multinuclear NMR : ¹³C and ¹⁵N NMR clarify electronic environments, particularly for isoindoline ring protons.

- DFT-based vibrational spectroscopy : Correlates experimental IR/Raman data with theoretical spectra to confirm functional groups .

How is this compound utilized in pharmacological research?

Basic

It serves as a precursor for bioactive molecules, including antimicrobial and anticancer agents. The ethanone group enhances lipophilicity, improving membrane permeability .

Advanced

Recent studies focus on:

- Structure-activity relationship (SAR) : Modifying the isoindoline scaffold to enhance target affinity (e.g., kinase inhibitors).

- Metabolic stability : Introducing fluorine atoms or heterocyclic substituents to reduce hepatic clearance .

What safety protocols are critical when handling this compound?

Q. Basic

- Use PPE (gloves, goggles) due to potential irritancy (no GHS hazards reported, but general precautions apply) .

- Work in a fume hood to avoid inhalation of fine powders.

Q. Advanced

- Monitor for reactive byproducts (e.g., acyl chloride residues) using GC-MS.

- Implement waste neutralization protocols for acidic reaction quenches .

How should researchers address contradictions in spectral data during characterization?

Q. Advanced

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based simulations) .

- Dynamic resolution : For overlapping peaks in ¹H NMR, use 2D techniques (COSY, HSQC) or variable-temperature NMR .

What strategies ensure reproducibility in synthesizing this compound?

Q. Basic

- Document solvent purity, catalyst activation (e.g., drying AlCl₃), and reaction time meticulously.

- Reference established protocols for analogous compounds .

Q. Advanced

- Use automated reactors for precise control of temperature and stirring rates.